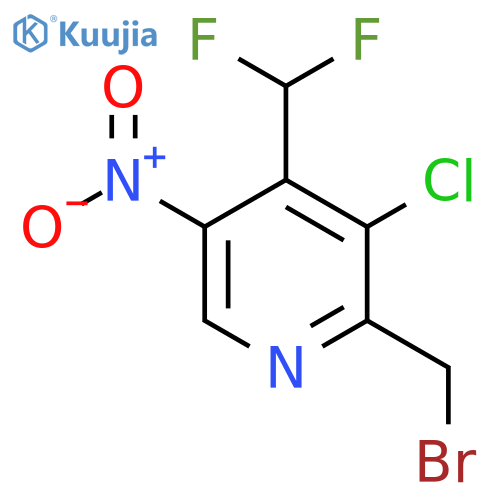Cas no 1806936-45-7 (2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine)

1806936-45-7 structure
商品名:2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine
CAS番号:1806936-45-7
MF:C7H4BrClF2N2O2
メガワット:301.472666740417
CID:4869100
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine
-
- インチ: 1S/C7H4BrClF2N2O2/c8-1-3-6(9)5(7(10)11)4(2-12-3)13(14)15/h2,7H,1H2
- InChIKey: SIDSIEVRQVZLDN-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(C(F)F)C(=CN=1)[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050661-500mg |
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine |
1806936-45-7 | 97% | 500mg |
$1,564.80 | 2022-03-31 | |
| Alichem | A029050661-250mg |
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine |
1806936-45-7 | 97% | 250mg |
$950.40 | 2022-03-31 | |
| Alichem | A029050661-1g |
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine |
1806936-45-7 | 97% | 1g |
$2,890.60 | 2022-03-31 |
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
1806936-45-7 (2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-nitropyridine) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
